2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione is a heterocyclic compound notable for its isoindoline nucleus and a bromo-substituted oxopropyl group. This compound belongs to the broader class of N-isoindoline-1,3-diones, which are recognized for their diverse chemical reactivity and potential applications in pharmaceuticals, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials. The compound is identified by the Chemical Abstracts Service (CAS) number 6284-26-0.
The synthesis of 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione typically involves a condensation reaction between an aromatic primary amine and a maleic anhydride derivative. This reaction facilitates the formation of the N-isoindoline-1,3-dione scaffold.
In industrial settings, optimization of reaction conditions is crucial to achieve high yields and purity. Techniques such as solventless reactions and the application of green chemistry principles are increasingly favored to minimize environmental impact while enhancing sustainability in production processes.
The molecular formula for 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione is C₁₃H₁₃BrN₂O₂. The structure features an isoindoline core with a bromo-substituted oxopropyl group attached at the second position.
Key structural data includes:
2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione can undergo various chemical reactions:
Common reagents include halogens and nucleophiles, with controlled temperatures and specific solvents often required to facilitate these transformations. The products formed vary significantly based on the specific reagents and conditions employed during the reactions.
While specific physical properties such as boiling point remain unavailable, general characteristics include:
Chemical properties include reactivity patterns typical of isoindoline derivatives, allowing for further functionalization and derivatization. The compound's unique bromo-substituted oxopropyl group enhances its reactivity compared to similar compounds lacking this substituent .
2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione has promising applications across various scientific fields:
Research continues into its potential therapeutic applications, particularly in targeting specific biological pathways relevant to diseases such as cancer .
The isoindoline-1,3-dione core’s significance stems from its dual role as a conformational rigidifier and pharmacophore. Its planar structure facilitates penetration into enzyme active sites, particularly those with aromatic gorge environments like acetylcholinesterase (AChE). In AChE inhibition, phthalimide derivatives engage the peripheral anionic site (PAS) through π-stacking with Trp286, disrupting amyloid-β aggregation—a critical pathological feature in Alzheimer’s disease (AD) [3]. The core’s synthetic versatility is evidenced by:
Table 1: Structural and Bioactivity Comparison of Isoindoline-1,3-dione Derivatives
Compound | Structure | Key Modifications | Biological Activity |
---|---|---|---|
2-(3-Bromo-2-oxopropyl) | Bromo-ketone alkyl chain | Electrophilic alkylation site | Synthetic intermediate for AChE inhibitors [6] |
2-(2-Oxopropyl) | Ketone alkyl chain (no halogen) | Reduced electrophilicity | Reference compound for halogen impact studies [2] |
N-Benzyl pyridinium hybrids | Charged pyridinium tail | Dual CAS/PAS binding | AChE IC₅₀ = 2.1–7.4 μM [3] |
Acetohydrazide derivatives | Hydrazide linker + benzylamine | Enhanced hydrogen bonding | AChE IC₅₀ = 0.11 μM [6] |
Halogen atoms—particularly bromine—serve as strategic bioisosteres and reactivity modulators. In 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione, the bromine atom:
This halogen dependency is exploited synthetically; chloride depletion in microbial cultures reduced production of chlorinated natural products by >100-fold, confirming the role of halides as key biosynthetic building blocks [7].
Phthalimide derivatives have evolved from simple anti-inflammatory agents to targeted therapeutics:
Table 2: Evolution of Key Phthalimide-Based Therapeutic Agents
Era | Compound Class | Representative Structure | Therapeutic Application |
---|---|---|---|
1950–1960 | Non-halogenated (Thalidomide) | Glutarimide ring | Sedative (withdrawn) |
1990–2000 | Halogenated alkyl derivatives | 3-Bromo-2-oxopropyl chain | Synthetic intermediate for neuroactive agents [5] |
2010–Present | Hybrid inhibitors | Phthalimide + N-benzyl pyridinium | Dual-site AChE inhibitors [3] [6] |
The trajectory underscores 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione’s role as a keystone intermediate for advanced hybrids targeting multifactorial diseases.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3